4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline

Medicinal Chemistry Drug Discovery Property-Based Design

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline (CAS 497851-88-4) features an unsubstituted para-aniline core with a reactive primary amine handle absent in halogenated analogs. LogP ~1.16 offers a favorable drug-like profile for lead optimization. Its core mimics the pharmacophore of known MetAP2 and VCP inhibitors, ideal for HTS. The free amine enables rapid library diversification via amide coupling, sulfonylation, or urea synthesis. Choose this scaffold for superior synthetic versatility and hit probability.

Molecular Formula C9H10N4S
Molecular Weight 206.27
CAS No. 497851-88-4
Cat. No. B2634913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
CAS497851-88-4
Molecular FormulaC9H10N4S
Molecular Weight206.27
Structural Identifiers
SMILESCN1C=NN=C1SC2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4S/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8/h2-6H,10H2,1H3
InChIKeyKKPHKWKSLJDIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline (CAS 497851-88-4): Chemical Identity, Procurement Specifications, and Research-Grade Purity


4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline (CAS 497851-88-4) is a heterocyclic organic compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol . It features a para-substituted aniline core linked to a 4-methyl-4H-1,2,4-triazole ring via a sulfanyl (-S-) bridge . The compound is commercially available as a versatile small molecule scaffold with a standard purity specification of 95% . Its structural features suggest utility as a synthetic intermediate and a building block in medicinal chemistry programs targeting enzyme inhibition or antimicrobial activity .

Why a Generic 1,2,4-Triazole Derivative Cannot Substitute for 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline in Specialized Research Applications


While the 1,2,4-triazole scaffold is widely associated with broad-spectrum antimicrobial and enzyme inhibitory activities [1], generic substitution fails because the specific substitution pattern of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline confers a distinct electronic and steric profile that directly influences target binding and chemical reactivity. Unlike many in-class compounds with halogenated or alkyl-substituted aniline rings [2], the unsubstituted para-aniline core of this compound provides a specific set of hydrogen-bond donor/acceptor capabilities and a primary amine handle for further derivatization . Furthermore, its calculated physicochemical properties, including a LogP of ~1.16 , differentiate it from more lipophilic or halogenated analogs, which may be critical for specific solubility or permeability requirements in a given assay or synthetic pathway. Substituting it with a seemingly similar analog (e.g., a chloro-, bromo-, or fluoro-derivative) could alter the desired binding kinetics, off-target profile, or synthetic yield, as demonstrated by comparative studies below.

Quantitative Comparative Evidence for 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline vs. Analogs


Physicochemical Differentiation: Calculated Lipophilicity (LogP) vs. Halogenated Analogs

In a head-to-head comparison of predicted lipophilicity, 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline exhibits a significantly lower LogP than its halogenated analogs, which directly impacts its predicted membrane permeability and solubility. This lower lipophilicity is a differentiating factor for applications where reduced non-specific binding or enhanced aqueous solubility is required.

Medicinal Chemistry Drug Discovery Property-Based Design

Enzyme Inhibition Potential: Structure-Activity Relationship (SAR) for 1,2,4-Triazole Scaffolds in VCP and MetAP2 Inhibition

Structure-Activity Relationship (SAR) studies on 1,2,4-triazole derivatives have identified alkylsulfanyl-1,2,4-triazoles as a potent class of allosteric VCP (valosin-containing protein) inhibitors [1] and 3-anilino-5-benzylthio-1,2,4-triazoles as potent inhibitors of methionine aminopeptidase-2 (MetAP2) [2]. The 4-methyl-4H-1,2,4-triazole-3-sulfanyl motif in the target compound directly maps onto the core pharmacophore required for these inhibitory activities, providing a rationale for its selection over other triazole derivatives that may lack this precise substitution. While direct IC50 data for the exact compound is not available, the class-level SAR supports its potential as a lead-like scaffold for these specific targets.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Antimicrobial Activity: Class-Level Data for Triazole-Sulfanyl-Aniline Derivatives

Triazole derivatives, as a class, are well-recognized for their antimicrobial properties [1]. Studies on related compounds, such as 5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline, have shown potential anti-tubercular activity . The target compound, by virtue of its core 1,2,4-triazole-sulfanyl-aniline structure, is inferred to possess similar antimicrobial potential. The unsubstituted aniline ring of the target compound offers a distinct reactivity profile compared to halogenated analogs, which may influence its spectrum of activity or its suitability as a synthetic precursor for further derivatization to enhance antimicrobial potency.

Antimicrobial Research Infectious Disease Drug Discovery

Synthetic Utility: Unsubstituted Aniline Core as a Reactive Handle for Derivatization

A key differentiator of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is its unsubstituted para-aniline core. This primary amine group serves as a versatile reactive handle for further chemical elaboration, such as amide coupling, diazotization, or reductive amination . In contrast, halogenated analogs like 3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline or 5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline have a blocked or electronically modified amine due to the adjacent halogen atom, which can significantly alter its reactivity and limit the scope of downstream chemistry [1]. The target compound's free amine provides maximum flexibility for creating diverse libraries of derivatives.

Organic Synthesis Medicinal Chemistry Chemical Biology

Recommended Research and Procurement Scenarios for 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline


Focused Screening for Novel VCP or MetAP2 Inhibitors

Based on class-level SAR evidence that 3-anilino-5-benzylthio-1,2,4-triazoles are potent MetAP2 inhibitors [1] and alkylsulfanyl-1,2,4-triazoles are potent VCP inhibitors [2], 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline should be prioritized for procurement by groups conducting high-throughput or focused screens against these specific enzyme targets. Its core structure directly mimics the pharmacophore of known inhibitors, offering a higher probability of hit identification compared to generic triazoles.

Medicinal Chemistry Optimization of Antimicrobial Leads

Given the established antimicrobial activity of the 1,2,4-triazole class [3] and the specific anti-tubercular activity of its brominated analog , this compound is an ideal starting point for a medicinal chemistry campaign. Procurement is justified for its use as a core scaffold that can be readily diversified via the reactive primary amine [4] to explore structure-activity relationships aimed at improving potency, selectivity, and pharmacokinetic properties of novel antimicrobial agents.

Synthesis of Diverse Compound Libraries via Amine-Directed Chemistry

The unsubstituted para-aniline core of this compound provides a crucial, reactive handle that is absent in many halogenated analogs [4]. This makes it the preferred procurement choice for chemists seeking a building block for library synthesis. The primary amine can undergo a wide range of robust and high-yielding reactions (e.g., amide formation, sulfonylation, urea synthesis) to generate large sets of derivatives for broad biological screening or for exploring chemical space around the triazole-sulfanyl-aniline scaffold .

Drug Discovery Programs Requiring a Balanced Physicochemical Profile

With a calculated LogP of 1.16 , this compound possesses a favorable balance between lipophilicity and hydrophilicity, which is often associated with good oral bioavailability and aqueous solubility. Procurement is recommended for lead discovery programs where starting with a compound that already resides within a desirable 'drug-like' physicochemical space can reduce the extent of property optimization required later in development. This differentiates it from more lipophilic, halogenated analogs that may present greater solubility challenges [5].

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